molecular formula C41H32N4O2 B8091358 bis(4-(1-benzyl-1H-benzo[d]imidazol-2-yl)phenoxy)methane

bis(4-(1-benzyl-1H-benzo[d]imidazol-2-yl)phenoxy)methane

Cat. No.: B8091358
M. Wt: 612.7 g/mol
InChI Key: SLGRHPJVXJNPLO-UHFFFAOYSA-N
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Description

Bis(4-(1-benzyl-1H-benzo[d]imidazol-2-yl)phenoxy)methane is a complex organic compound featuring two benzimidazole moieties linked through a phenoxy bridge. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(4-(1-benzyl-1H-benzo[d]imidazol-2-yl)phenoxy)methane typically involves the condensation of 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)phenol with a suitable methylene donor under controlled conditions. Common reagents include formaldehyde or paraformaldehyde, and the reaction is often catalyzed by acids or bases to facilitate the formation of the methylene bridge .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally friendly solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions

Bis(4-(1-benzyl-1H-benzo[d]imidazol-2-yl)phenoxy)methane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydro derivatives .

Scientific Research Applications

Bis(4-(1-benzyl-1H-benzo[d]imidazol-2-yl)phenoxy)methane has several scientific research applications:

Mechanism of Action

The mechanism of action of bis(4-(1-benzyl-1H-benzo[d]imidazol-2-yl)phenoxy)methane involves its interaction with specific molecular targets. The benzimidazole moieties can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of key biological pathways, such as DNA synthesis or protein function, contributing to its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene
  • 2,2’-Bis(1H-benzo[d]imidazol-2-yl)biphenyl
  • Bis(benzimidazole) complexes

Uniqueness

Bis(4-(1-benzyl-1H-benzo[d]imidazol-2-yl)phenoxy)methane is unique due to its specific structural features, such as the phenoxy bridge and the benzyl substitution on the benzimidazole rings. These structural elements contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

1-benzyl-2-[4-[[4-(1-benzylbenzimidazol-2-yl)phenoxy]methoxy]phenyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H32N4O2/c1-3-11-30(12-4-1)27-44-38-17-9-7-15-36(38)42-40(44)32-19-23-34(24-20-32)46-29-47-35-25-21-33(22-26-35)41-43-37-16-8-10-18-39(37)45(41)28-31-13-5-2-6-14-31/h1-26H,27-29H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGRHPJVXJNPLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC=C(C=C4)OCOC5=CC=C(C=C5)C6=NC7=CC=CC=C7N6CC8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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